1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate, also known as 2,2,7-trimethyl-1,3-benzodioxol-4-yl methylcarbamate, is an organic compound with the molecular formula and a molecular weight of approximately 237.25 g/mol. This compound features a benzodioxole moiety, which is characterized by a dioxole ring fused to a benzene ring. The structure includes a methylcarbamate group that contributes to its chemical properties and potential biological activities. With a density of 1.175 g/cm³ and a boiling point of 315.9ºC at 760 mmHg, it is a stable compound under standard conditions .
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .
The synthesis of 1,3-benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate typically involves several steps:
These methods can be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods .
The compound has potential applications in various fields:
Further research is needed to fully explore these applications and validate their effectiveness .
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that the unique structural features of the benzodioxole moiety may influence its interactions within biological systems. Investigating these interactions could provide insights into its mechanism of action and therapeutic potential .
Several compounds share structural characteristics with 1,3-benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,3-Benzodioxole | Simplified structure without carbamate | Basic framework for many derivatives |
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | Contains a similar benzodioxole moiety | Different functional groups enhance bioactivity |
1,3-Benzodioxolylbutanamine | Related structure used in various applications | Varies in side chains affecting solubility |
The uniqueness of 1,3-benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate lies in its combination of the benzodioxole structure with a carbamate group that may confer distinct chemical reactivity and biological activity compared to simpler analogs .